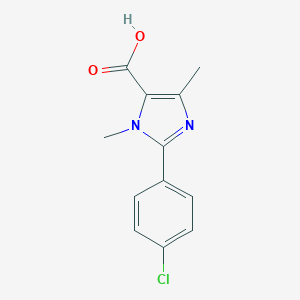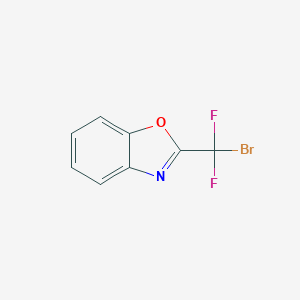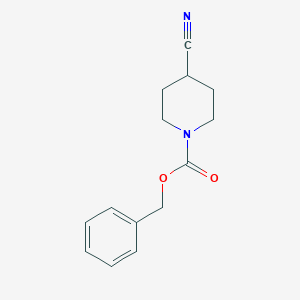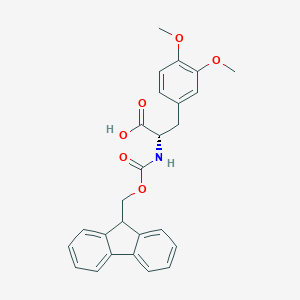
Fmoc-3,4-Dimethoxy-L-Phenylalanin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, including derivatives of phenylalanine, often involves complex organic reactions. A notable method described involves the direct synthesis of Fmoc-protected amino acids using organozinc chemistry, applied to polymethoxylated phenylalanines and 4-oxoamino acids. This method allows for the introduction of substituents on the phenyl ring, such as the dimethoxy groups, under palladium catalysis, resulting in variable yields (Deboves et al., 2001).
Molecular Structure Analysis
The molecular structure of Fmoc-3,4-dimethoxy-L-phenylalanine is characterized by the presence of two methoxy groups on the phenyl ring and the Fmoc group, which is used for the protection of the amino group during peptide synthesis. The structural analysis often involves experimental and in silico methods, including X-ray diffraction and density functional theory (DFT), to elucidate the conformational and electronic properties of the molecule (Bojarska et al., 2020).
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-3,4-Dimethoxy-L-Phenylalanin ist eine Art von Fmoc-geschützter Aminosäure . Fmoc (Fluorenylmethyloxycarbonyl) ist eine Schutzgruppe, die bei der Synthese von Peptiden verwendet wird . Es wird verwendet, um unerwünschte Peptidbindungen an bestimmten Stellen während des Syntheseprozesses zu verhindern .
Arzneimittelentwicklung
this compound könnte möglicherweise bei der Entwicklung neuer Medikamente verwendet werden. Die Fmoc-Gruppe wird häufig bei der Synthese von peptidbasierten Medikamenten verwendet . Die 3,4-Dimethoxysubstitution am Phenylalanin könnte die Eigenschaften des Arzneimittels wie Löslichkeit, Stabilität oder biologische Aktivität verändern .
Hydrogelformulierung
Fmoc-geschützte Dipeptide, wie Fmoc-FF, wurden auf ihre Fähigkeit, Hydrogele zu bilden, untersucht . Diese Hydrogele können in verschiedenen biomedizinischen Anwendungen wie der Arzneimittelabgabe, der Gewebezüchtung und der Wundheilung eingesetzt werden . Es ist möglich, dass this compound auch verwendet werden könnte, um Hydrogele mit einzigartigen Eigenschaften zu bilden .
Studium von Proteinfehlfaltungskrankheiten
Fmoc-geschützte Peptide wurden verwendet, um Proteinfehlfaltungskrankheiten wie Alzheimer, Parkinson und Creutzfeldt-Jakob-Krankheit zu untersuchen . This compound könnte möglicherweise in ähnlichen Studien verwendet werden
Safety and Hazards
Fmoc-3,4-dimethoxy-L-phenylalanine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust and aerosols formation should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443272 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184962-88-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)

![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
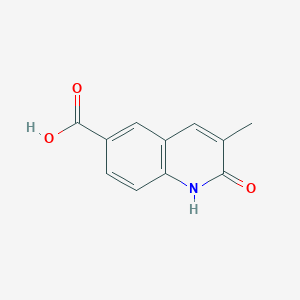
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)
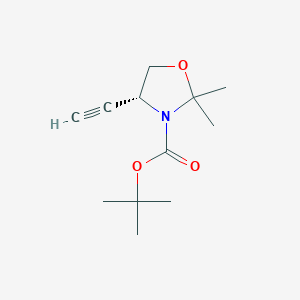

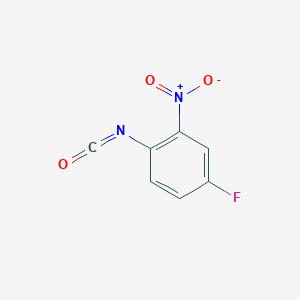
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)

